Home > Products > Screening Compounds P9631 > 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2,2,2-trifluoroethan-1-amine
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2,2,2-trifluoroethan-1-amine - 870761-06-1

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2,2,2-trifluoroethan-1-amine

Catalog Number: EVT-1709553
CAS Number: 870761-06-1
Molecular Formula: C10H10F3NO2
Molecular Weight: 233.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide

Compound Description: N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide (3) served as a parent compound in a study investigating the anti-diabetic potential of new 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides . It was synthesized by reacting 2,3-dihydro-1,4-benzodioxin-6-amine (1) with benzenesulfonyl chloride (2) under specific pH conditions. Further reactions with various 2-bromo-N-(un/substituted-phenyl)acetamides led to the generation of new compounds with varying degrees of α-glucosidase enzyme inhibitory activity.

2,3-dihydro-1,4-benzodioxin-6-yl-2-bromoacetamide

Compound Description: 2,3-dihydro-1,4-benzodioxin-6-yl-2-bromoacetamide (3) was a key intermediate in the synthesis of novel N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(un/substituted-phenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides investigated for their antibacterial properties . It was produced by reacting 1,4-benzodioxane-6-amine (1) with 2-bromoacetyl bromide (2) under controlled pH conditions. This intermediate was subsequently reacted with various oxadiazole nucleophiles to generate the target compounds.

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamide

Compound Description: N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamide (3) was used as a starting material for synthesizing a series of N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides, which were evaluated for their bacterial biofilm inhibition and cytotoxicity . The synthesis involved reacting 1,4-benzodioxane-6-amine (1) with 4-nitrobenzenesulfonyl chloride (2) under controlled pH conditions. Further reactions with alkyl/aralkyl halides yielded the target compounds, some of which demonstrated notable biofilm inhibitory activity with low cytotoxicity.

4-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide

Compound Description: 4-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide (3) was employed as a precursor in the synthesis of 2-[amino]-N-(un/substituted-phenyl)acetamides, which were subsequently screened for their antibacterial and antifungal activities . This compound was produced by reacting 2,3-dihydro-1,4-benzodioxin-6-amine (1) with 4-chlorobenzenesulfonyl chloride (2) under basic conditions. Further reaction with various 2-bromo-N-(un/substituted-phenyl)acetamides resulted in the target compounds, some of which exhibited potent antimicrobial and antifungal properties.

N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-methylbenzenesulfonamide

Compound Description: N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-methylbenzenesulfonamide (3) played a crucial role in synthesizing 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl] amino}-N-(un/substituted-phenyl)acetamides, investigated for their inhibitory activity against α-glucosidase and acetylcholinesterase . The compound was synthesized by reacting N-2,3-dihydrobenzo[1,4]-dioxin-6-amine (1) with 4-methylbenzenesulfonyl chloride (2) in the presence of aqueous sodium carbonate. Subsequent reaction with various 2-bromo-N-(un/substituted-phenyl)acetamides resulted in the target compounds.

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide

Compound Description: N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (3) served as a starting point for synthesizing N-(alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides. These compounds were explored for their antibacterial potential and as potential therapeutic agents for inflammatory diseases due to their lipoxygenase inhibitory activity .

trans-[2-(2,6-dimethoxyphenoxy)ethyl][(3-p-tolyl-2,3-dihydro-1,4-benzodioxin-2-yl)methyl]amine (Mephendioxan)

Compound Description: The enantiomers of trans-[2-(2,6-dimethoxyphenoxy)ethyl][(3-p-tolyl-2,3-dihydro-1,4-benzodioxin-2-yl)methyl]amine (Mephendioxan, 2) were synthesized and investigated for their binding profile at various receptors, including α-adrenoreceptors, D2 receptors, and 5-HT1A receptors . The (-)-enantiomer demonstrated potent and selective antagonism towards the α1A-adrenoreceptor subtype.

N-(2,3-dihydro-1,4-benzodioxan-6-yl)-4-chlorobenzenesulfonamide

Compound Description: N-(2,3-dihydro-1,4-benzodioxan-6-yl)-4-chlorobenzenesulfonamide (3) served as the starting material for synthesizing a series of N-(alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxan-6-yl)-4-chlorobenzenesulfonamides . These compounds were evaluated for their potential as therapeutic agents for Alzheimer's disease and Type-2 Diabetes due to their inhibitory activity against acetylcholinesterase and α-glucosidase.

2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid

Compound Description: 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid was investigated for its anti-inflammatory activity in a carrageenan-induced rat paw edema assay . It showed comparable potency to ibuprofen, indicating its potential as an anti-inflammatory agent.

N-(1H-Pyrrol-2-ylmethylidene)-2,3-dihydro-1,4-benzodioxin-6-amine

Compound Description: N-(1H-Pyrrol-2-ylmethylidene)-2,3-dihydro-1,4-benzodioxin-6-amine (BPS) was synthesized and investigated for its anticorrosion properties on mild steel in acidic environments . It exhibited mixed-type inhibitor behavior and demonstrated significant inhibition efficiency, particularly in 1 M HCl solution.

N-(2-amino-2-oxo-ethyl)-3-[5-[(1R,2S)-2-(2,2-difluoropropanoylamino)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propoxy]indazol-1-yl]-N-methyl-benzamide (Compound 1)

Compound Description: This compound was identified as a potential tracer for glucocorticoid receptor (GR) occupancy studies in vivo . It exhibited suitable properties for in vitro binding to GR and functioned as a tracer in rat lung and spleen when administered at an appropriate dose.

1-(5-amino-2,3-dihydro-1H-inden-2-yl)-3-(8-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (MDVN1003)

Compound Description: MDVN1003 was investigated as a dual inhibitor of Bruton’s tyrosine kinase and phosphatidylinositol-3-kinase δ, two proteins implicated in the growth of various non-Hodgkin’s lymphomas . It demonstrated promising activity in preventing B cell activation and inducing cell death in B cell lymphoma cell lines.

4-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazol-3-yl]benzene-1,3-diol (Compound-1)

Compound Description: Compound-1 was identified as a novel chondrogenic differentiation inducer during a random screening process . It exhibited the ability to initiate chondrogenic differentiation in various cell lines and showed potential as a cartilage repair agent.

Overview

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2,2,2-trifluoroethan-1-amine is a chemical compound that showcases significant potential in pharmacological applications due to its unique structural features. The compound contains a benzodioxin moiety and a trifluoroethylamine group, which contribute to its biological activity.

Source

This compound can be synthesized from 2,3-dihydro-1,4-benzodioxin-6-amine through various chemical reactions involving trifluoroethylamine derivatives. The synthesis methods and characterization of such compounds have been extensively studied in the literature, highlighting their enzyme inhibitory properties and potential therapeutic applications.

Classification

The compound falls under the category of amines and can be classified as a derivative of benzodioxin. Its structural characteristics suggest it may exhibit properties relevant to medicinal chemistry, particularly in the development of enzyme inhibitors.

Synthesis Analysis

Methods

The synthesis of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,2,2-trifluoroethan-1-amine typically involves the following steps:

  1. Preparation of 2,3-Dihydro-1,4-benzodioxin-6-amine: This intermediate can be obtained through the reduction of corresponding benzodioxin derivatives.
  2. Reactions with Trifluoroethylamine: The reaction between the amine and trifluoroethyl halides (e.g., trifluoroethyl iodide) under basic conditions leads to the formation of the desired amine product.
  3. Characterization: The synthesized compound is characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy to confirm the structure and purity.

Technical Details

The synthesis may employ solvents like dimethylformamide (DMF) or dichloromethane (DCM) and bases such as sodium hydride or potassium carbonate to facilitate nucleophilic substitution reactions. Monitoring the reaction progress through Thin Layer Chromatography (TLC) is common practice.

Molecular Structure Analysis

Data

The molecular formula is C11H12F3N2O2C_{11}H_{12}F_3N_2O_2, with a molecular weight of approximately 250.22 g/mol. The InChI key for this compound is provided for computational purposes.

Chemical Reactions Analysis

Reactions

This compound can participate in various chemical reactions typical for amines:

  1. N-Alkylation: Reaction with alkyl halides to form higher alkyl derivatives.
  2. Acylation Reactions: Formation of acetamides or other carboxylic acid derivatives through acylation processes.
  3. Enzyme Inhibition Studies: The compound has been tested for inhibitory activity against enzymes such as α-glucosidase and acetylcholinesterase.

Technical Details

The reaction conditions often involve heating under reflux or using microwave-assisted synthesis to improve yields and reduce reaction times.

Mechanism of Action

Process

The mechanism by which 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,2,2-trifluoroethan-1-amine exerts its biological effects likely involves:

  1. Binding to Active Sites: The compound may bind to specific active sites on target enzymes due to its structural complementarity.
  2. Inhibition of Enzymatic Activity: By occupying these sites, it prevents substrate binding or catalysis, thus exerting an inhibitory effect.

Data

In vitro studies have shown that modifications in the benzodioxin structure can significantly affect binding affinity and inhibition potency against target enzymes.

Physical and Chemical Properties Analysis

Physical Properties

The compound is expected to have moderate solubility in organic solvents like ethanol and dichloromethane but low solubility in water due to its hydrophobic characteristics imparted by the trifluoroethyl group.

Chemical Properties

Key chemical properties include:

  • Melting Point: Typically determined during synthesis.
  • Stability: The presence of trifluoromethyl groups often enhances stability against oxidation.

Relevant data from spectral analyses (NMR and IR) provide insights into functional groups present and confirm the identity of the synthesized compound.

Applications

Scientific Uses

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2,2,2-trifluoroethan-1-amine has potential applications in:

  • Pharmacology: As a lead compound for developing new enzyme inhibitors targeting metabolic disorders.
  1. Research: Used in studies exploring enzyme kinetics and mechanisms within biochemical pathways.

Properties

CAS Number

870761-06-1

Product Name

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2,2,2-trifluoroethan-1-amine

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,2,2-trifluoroethanamine

Molecular Formula

C10H10F3NO2

Molecular Weight

233.19 g/mol

InChI

InChI=1S/C10H10F3NO2/c11-10(12,13)9(14)6-1-2-7-8(5-6)16-4-3-15-7/h1-2,5,9H,3-4,14H2

InChI Key

NUQMLXJXZQWPFY-UHFFFAOYSA-N

SMILES

C1COC2=C(O1)C=CC(=C2)C(C(F)(F)F)N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(C(F)(F)F)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.